molecular formula C16H14N2O B1684047 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol CAS No. 38214-71-0

4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

Cat. No. B1684047
CAS RN: 38214-71-0
M. Wt: 250.29 g/mol
InChI Key: AQWKVJFRGORALM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol”, there are related compounds that have been synthesized. For instance, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .

Scientific Research Applications

Synthesis and Structural Analysis

4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, the compound 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol (4-OHFPz) was synthesized and characterized using various methods such as FT-IR, MS, NMR, and X-ray diffraction. Theoretical studies using density functional theory (DFT) were also conducted for further understanding of its molecular geometry and vibrational frequencies (Cuenú et al., 2018).

Molecular Docking and Quantum Chemical Calculations

Advanced computational techniques like molecular docking and quantum chemical calculations have been employed to study similar compounds. For example, a study on 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol explored its molecular structure and spectroscopic data through DFT calculations. This study also predicted the biological effects of the compound based on molecular docking results (Viji et al., 2020).

Copper Extraction Capabilities

Some derivatives of 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol have shown potential as copper extractants. Research indicated that alkyl-substituted phenolic pyrazoles can function as effective copper extractants with strength and selectivity comparable to commercial extraction reagents. The presence of electron-accepting groups and inter-ligand hydrogen bonding significantly enhances the extractant strength (Healy et al., 2016).

Hydrogen-Bonded Structures

Studies have shown that certain derivatives can form hydrogen-bonded chains or sheets, influencing their structural and possibly functional properties. For example, molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone are linked into chains by C-H...O hydrogen bonds (Trilleras et al., 2005).

Biological Activity and Antimicrobial Potential

Several studies have focused on the biological activity of these compounds, particularly their antimicrobial properties. For instance, a series of (hydroxyphenyl)pyrazoles was prepared for evaluation as LTB4 receptor antagonists, demonstrating their potential in biological applications (Harper et al., 1994). Other studies also explored the antimicrobial activity of various derivatives, suggesting their potential in medical applications.

properties

IUPAC Name

4-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-8-16(19)13(9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKVJFRGORALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

CAS RN

38214-71-0
Record name 38214-71-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
A Jurkuvenaite, L Chen, R Bartoszewski… - American journal of …, 2010 - atsjournals.org
The most common mutation in the cystic fibrosis (CF) transmembrane conductance regulator (CFTR) gene, ΔF508, results in the production of a misfolded protein that is rapidly …
Number of citations: 66 www.atsjournals.org
Y Wang, MC Bartlett, TW Loo, DM Clarke - Molecular pharmacology, 2006 - ASPET
Most mutants of the cystic fibrosis transmembrane conductance regulator (CFTR) that cause severe symptoms of cystic fibrosis do not reach the cell surface because they are defective …
Number of citations: 129 molpharm.aspetjournals.org
B Alkhouri, RA Denning, P Kim Chiaw… - Journal of medicinal …, 2011 - ACS Publications
Cystic fibrosis is a genetic disease caused by mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In vitro experiments have demonstrated …
Number of citations: 16 pubs.acs.org
L Wellhauser, PK Chiaw, S Pasyk, C Li… - Molecular …, 2009 - ASPET
The deletion of Phe-508 (ΔPhe508) constitutes the most prevalent of a number of mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) that cause cystic fibrosis (…
Number of citations: 87 molpharm.aspetjournals.org
A Jurkuvenaite - 2008 - search.proquest.com
Cystic fibrosis (CF) is a genetic disease resulting from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-activated chloride channel that functions at …
Number of citations: 0 search.proquest.com
RA Caldwell, DE Grove, SA Houck… - American Journal of …, 2011 - journals.physiology.org
Cystic fibrosis (CF) is a lethal recessive genetic disease caused by mutations in the CFTR gene. The gene product is a PKA-regulated anion channel that is important for fluid and …
Number of citations: 18 journals.physiology.org
TL Huang, CT Chen - Journal of Organometallic Chemistry, 2013 - Elsevier
A series of pyrazolyl–phenolate ligand precursors has been described. Reactions of five pyrazolyl-phenolate ligand precursors, HOPh Me Pz Me , HOPh Me Pz t Bu , HOPh Me Pz Ph , …
Number of citations: 21 www.sciencedirect.com
B Alkhouri - Synthesis, 2012 - rshare.library.torontomu.ca
Cystic fibrosis (CF) is caused by mutations in the gene coding for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In healthy individuals, CFTR acts as a …
Number of citations: 0 rshare.library.torontomu.ca
PW Phuan, B Yang, JM Knapp, AB Wood… - Molecular …, 2011 - ASPET
The ΔPhe508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein impairs its folding, stability, and chloride channel gating. Although small molecules …
Number of citations: 64 molpharm.aspetjournals.org
A Albini, E Fasani - Photochemistry, 2012 - books.google.com
The photoreactions of nitroaromatics continues to be a topic of interest. 9-Nitroanthracene has been studied in detail. A double-exponential fluorescence is observed (0.15, 1 ps), …
Number of citations: 2 www.google.com

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